Predicted Solubility Advantage of the Lithium Carboxylate Salt versus Free Acid Analog
As a lithium carboxylate, CAS 2378503-86-5 is predicted to exhibit significantly higher aqueous solubility compared to its free acid analog, 2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid . The lithium salt form of the carboxylate at the 7-position is expected to enhance dissolution and bioavailability profiles, a critical factor for in vitro assay preparation and in vivo dosing [1]. This is a class-level inference based on general principles of pharmaceutical salt formation.
| Evidence Dimension | Aqueous Solubility |
|---|---|
| Target Compound Data | Predicted > 1 mg/mL (estimated based on lithium carboxylate salt formation of similar heterocyclic acids) |
| Comparator Or Baseline | 2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid (free acid): Predicted < 0.1 mg/mL |
| Quantified Difference | Predicted ~10-fold or greater solubility enhancement over the free acid analog |
| Conditions | Theoretical prediction based on physicochemical principles of salt formation; no published experimental solubility data identified. |
Why This Matters
For researchers developing in vivo models or requiring high-concentration stock solutions, the lithium salt may provide a formulation pathway that the free acid cannot, making it a critical procurement differentiator.
- [1] Serajuddin, A.T.M. Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 2007, 59(7), 603-616. View Source
